molecular formula C7H15NO B2420638 (R)-(1-methylpiperidin-3-yl)methanol CAS No. 205194-11-2

(R)-(1-methylpiperidin-3-yl)methanol

Cat. No. B2420638
M. Wt: 129.203
InChI Key: UGXQXVDTGJCQHR-SSDOTTSWSA-N
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Description

Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel .


Synthesis Analysis

Methanol can be synthesized from a variety of sources, including natural gas and biomass . The process typically involves the conversion of these feedstocks into synthesis gas (or syngas), which is a mixture of carbon monoxide and hydrogen. This syngas is then reacted over a catalyst to produce methanol .


Molecular Structure Analysis

Methanol is a simple molecule consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol.


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical . Methanol can also be used as a hydrogen source in fuel cells .


Physical And Chemical Properties Analysis

Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius . Methanol is miscible with water and many organic solvents .

Scientific Research Applications

Chemical Engineering: CO2 Hydrogenation to Methanol

  • Application Summary : This compound is used in the development of kinetic models for CO2 hydrogenation to methanol, a process crucial for sustainable fuel production .
  • Methods : Researchers use Cu/ZnO/Al2O3/MgO catalysts in isothermal fixed bed reactors, operating under various temperatures (210–260°C) and pressures (40–77 bar) to study the kinetics .
  • Results : The optimal kinetic model predicted experimental data accurately, enhancing the understanding of methanol synthesis from CO2, which is vital for industrial applications .

Energy Production: Power-to-Methanol Process

  • Application Summary : The compound aids in evaluating electrolysis technologies and methanol catalysts for the power-to-methanol process, which is integral to renewable energy storage .
  • Methods : The review covers reactor technology options, design principles, and modelling techniques for methanol synthesis .
  • Results : Identified the need for advanced models for electrolysis units and methanol reactors to improve predictive capabilities under varying conditions .

Environmental Science: Green Methanol Production

  • Application Summary : It’s involved in studies for producing green methanol from renewable electricity, addressing the defossilisation of methanol supply .
  • Methods : The study investigates the system configuration for low-cost e-methanol production using hybrid PV-wind systems .
  • Results : By 2040, e-methanol production costs could align with market prices, allowing for defossilisation at no extra consumer cost .

Materials Science: Direct Alcohol Fuel Cells

  • Application Summary : The compound is relevant in the research of materials for direct alcohol fuel cells, which are promising for portable energy sources .
  • Methods : The book discusses the preparation and properties of anodic catalysts for methanol oxidation and alcohol-tolerant cathodes .
  • Results : The research contributes to the development of more efficient fuel cells, impacting the design and commercialization of green energy technologies .

Industrial Processes: Methanol-to-Olefins

  • Application Summary : It’s used in the methanol-to-olefins process, a key industrial method for synthesizing light olefins .
  • Methods : A deep learning prediction model is proposed for process variable prediction, enhancing control and optimization .
  • Results : The model achieved superior prediction performance and provided insights into complex spatial-temporal relationships in the process .

Medicine: Extraction and Isolation of Natural Products

  • Application Summary : “®-(1-methylpiperidin-3-yl)methanol” may be used in methods for extracting and isolating bioactive natural products for drug development .
  • Methods : Various extraction methods like solvent extraction and distillation are employed to isolate active ingredients from natural medicines .
  • Results : The development of effective extraction methods is crucial for utilizing natural products in pharmaceuticals .

Energy Production: Hydrogen Generation from Methanol Reforming

  • Application Summary : This compound is utilized in hydrogen generation from methanol reforming, which is a critical process for fuel cell applications .
  • Methods : The review discusses methanol conversion pathways, advanced materials design for catalytic methanol conversion, and the development of steam methanol reformers .
  • Results : Methanol reforming is recognized as an important method for hydrogen storage, transportation, and in-situ generation due to its high energy density and low conversion temperature .

Catalysis: Methanol Synthesis from CO2

  • Application Summary : This compound is used in the development of catalysts for CO2 hydrogenation to methanol, contributing to carbon recycling and sustainable fuel production .
  • Methods : The research focuses on the kinetics of methanol synthesis, using Cu/ZnO/Al2O3/MgO catalysts, and assessing models that predict experimental data under various conditions .
  • Results : The development of an improved kinetic model enhances the understanding and efficiency of methanol synthesis from CO2, which is crucial for environmental sustainability .

Energy Systems: Power-to-Methanol Processes

  • Application Summary : It plays a role in evaluating power-to-methanol processes, which involve electrolysis, methanol catalysts, and reactor designs for clean energy production .
  • Methods : The review covers advanced models for electrolysis units, methanol reaction kinetics, and reactor design, focusing on process integration and optimization .
  • Results : Identifying gaps and opportunities for improvements in power-to-methanol processes aids in the advancement of clean energy technologies .

Safety And Hazards

Methanol is a toxic substance and can be harmful if ingested, inhaled, or absorbed through the skin . It can cause symptoms such as headache, dizziness, nausea, and in severe cases, blindness or death .

Future Directions

There is ongoing research into new methods for the production of methanol, particularly from renewable sources . Methanol is also being investigated as a potential alternative fuel source .

properties

IUPAC Name

[(3R)-1-methylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-methylpiperidin-3-yl)methanol

Synthesis routes and methods I

Procedure details

A! At 0° C., 3-hydroxymethyl-piperidine (20 g, 173 mmoles) was slowly added to formic acid (63 ml, 1.66 moles) then a 40% solution of formaldehyde was added (62.4 ml, 833 mmoles). The mixture was refluxed for 5 hours, then the solvent was evaporated and the residue taken up in little water, brought to basic pH with 32% sodium hydroxide and extracted with ethyl ether. The organic phase was anhydrified over sodium sulfate and evaporated. The resultant crude was purified by distillation and provided 17 g (yield: 76%) of N-methyl-3-hydroxymethylpiperidine (b.p.--85°-86° C./1 mmHg).
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Synthesis routes and methods II

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4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (12.1 g, 38 mmol), (prepared as described for the starting material in Example 5), was suspended in dichloromethane (375 ml) and treated with triphenylphosphine (29.6 g, 113 mmol) then stirred at ambient temperature for 30 minutes. (1-Methylpiperidin-3-yl)methanol (8.25 g, 63.8 mmol) and (R)-(1-methylpiperidin-3-yl)methanol (1.46 g, 11.3 mmol), (CAS 205194-11-2), giving R:S (57.5:42.5 by chiral HPLC) (9.7 g, 75 mmol) were dissolved in dichloromethane (75 ml) and added to the suspension. Diethyl azodicarboxylate (17.7 ml, 75 mmol) was added in portions using a syringe pump and the mixture was then allowed to warm to ambient temperature and stirred overnight. The residue was concentrated under vacuum then chromatographed on silica eluting with dichloromethane followed by dichloromethane/methanol/ammonia (93/6/1). The relevant fractions were combined and evaporated to give an oil. The residue was triturated with ether, filtered and dried to give (R,S)-4-(4-chloro-2-fluorophenoxy)-6-methoxy-74(1-methylpiperidin-3-yl)methoxy)quinazoline (8.7 g, 53%).
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Synthesis routes and methods III

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Citations

For This Compound
1
Citations
LF Hennequin, ESE Stokes, AP Thomas… - Journal of medicinal …, 2002 - ACS Publications
We have previously shown that 4-anilinoquinazolines can be potent inhibitors of vascular endothelial growth factor (VEGF) receptor (Flt-1 and KDR) tyrosine kinase activity. A novel …
Number of citations: 403 pubs.acs.org

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